Antitumor agent-54
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H32N2O3 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
3-[[(3-methoxyphenyl)methylamino]methyl]-1-[(4-methylphenyl)methyl]-6-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O3/c1-19(2)23-12-13-25-26(17-30-16-22-6-5-7-24(14-22)34-4)28(29(32)33)31(27(25)15-23)18-21-10-8-20(3)9-11-21/h5-15,19,30H,16-18H2,1-4H3,(H,32,33) |
InChI Key |
OODFEAMHDLUOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(C)C)C(=C2C(=O)O)CNCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preclinical Discovery and Synthetic Methodologies for Antitumor Agent 54
Strategies for the Identification and Isolation of Antitumor Agent-54
The discovery of potent and structurally novel compounds from natural sources is a cornerstone of pharmaceutical research. Marine organisms, in particular, have proven to be a rich reservoir of unique secondary metabolites with significant biological activity. ufl.edubrieflands.com The initial identification of the halichondrin class of molecules, to which this compound belongs, was the result of meticulous screening and isolation efforts from marine sponges. wikipedia.orgpharmaceutical-technology.com
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a critical tool in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity. cytoskeleton.com In the context of anticancer drug discovery, HTS assays are often designed to identify agents that interfere with key cellular processes involved in tumor growth and proliferation. cytoskeleton.comnih.gov
For compounds like this compound that act as microtubule inhibitors, HTS assays typically involve cell-based or biochemical screens. cytoskeleton.comnih.gov These can include:
Cell-based assays: These assays use cancer cell lines to identify compounds that induce cell cycle arrest or apoptosis. cytoskeleton.comfrontiersin.org High-content screening, a sophisticated form of cell-based assay, uses automated microscopy and image analysis to detect changes in cellular morphology, such as the disruption of the microtubule network. frontiersin.orgnih.gov
Biochemical assays: These in vitro assays directly measure the effect of a compound on tubulin polymerization. cytoskeleton.comnih.gov For instance, a fluorescence-based assay can be performed in 96-well plates to monitor the assembly of microtubules in the presence of test compounds. nih.gov This method can identify both inhibitors of polymerization, like colchicine, and stabilizers of microtubules, like paclitaxel. nih.gov
Gene expression-based screening: This approach identifies small molecules that induce the expression of specific genes. pnas.org For example, a screen could be designed to find compounds that upregulate the expression of PGC-1α, a transcriptional coactivator involved in metabolic regulation that has been linked to the effects of microtubule inhibitors. pnas.org
The table below summarizes common HTS methodologies relevant to the discovery of microtubule-targeting antitumor agents.
| Screening Method | Principle | Typical Throughput | Key Measurement |
| Cell Viability/Cytotoxicity Assays | Measures the ability of a compound to kill cancer cells or inhibit their proliferation. | High | Cell survival, apoptosis markers |
| High-Content Imaging | Automated microscopy to visualize cellular changes (e.g., microtubule structure, nuclear morphology). | Medium to High | Changes in fluorescence patterns, cell shape |
| In Vitro Tubulin Polymerization Assay | Measures the direct effect of a compound on the assembly of purified tubulin into microtubules. | High | Fluorescence or absorbance changes |
| Gene Expression Profiling | Measures changes in the expression of specific genes in response to compound treatment. | Medium | mRNA levels of target genes |
Bioactivity-Guided Fractionation and Isolation
Once a crude extract from a natural source, such as a marine sponge, shows promising antitumor activity in initial screens, bioactivity-guided fractionation is employed to isolate the active constituent. brieflands.comnih.govmdpi.com This systematic process involves separating the complex mixture into simpler fractions and testing each fraction for the desired biological activity.
The general workflow for bioactivity-guided fractionation is as follows:
Extraction: The source organism is treated with solvents to create a crude extract containing a wide range of secondary metabolites. mdpi.com
Fractionation: The crude extract is separated into fractions using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com
Bioassay: Each fraction is tested for its antitumor activity. Fractions showing high potency are selected for further purification.
Iterative Purification: The active fractions are subjected to further rounds of chromatography until a pure, single compound is isolated. mdpi.com
Structure Elucidation: The chemical structure of the isolated pure compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ufl.edumdpi.com
This iterative process ensures that the chemical isolation is guided by the biological activity of interest, leading to the efficient discovery of potent molecules like Halichondrin B, the natural prototype for this compound. nih.govmdpi.com
Total Synthesis Approaches for this compound
The natural abundance of Halichondrin B is extremely low, making it impractical to source from marine sponges for extensive research and clinical development. nih.gov Therefore, total synthesis—the complete chemical synthesis of a complex molecule from simple, commercially available starting materials—is essential. The total synthesis of Halichondrin B was a landmark achievement, first reported by Kishi and colleagues in 1992, and has been the subject of intense research and optimization ever since. wikipedia.orgpharmaceutical-technology.comcolab.ws
Retrosynthetic Analysis and Key Fragment Syntheses
Retrosynthetic analysis is a strategy used by organic chemists to plan the synthesis of a complex molecule. It involves mentally breaking down the target molecule into smaller, simpler precursor structures, which are in turn broken down further until readily available starting materials are reached.
For a molecule as complex as Halichondrin B, a convergent retrosynthetic approach is typically employed. This involves synthesizing several key fragments of the molecule independently, which are then coupled together in the later stages of the synthesis. nih.govnih.gov The Kishi synthesis of Halichondrin B, for example, involved the synthesis of four main fragments which were then strategically joined. nih.gov
Key chemical reactions and strategies employed in the synthesis of halichondrin fragments include:
Nozaki-Hiyama-Kishi (NHK) reaction: A chromium- and nickel-catalyzed coupling reaction that is highly effective for forming carbon-carbon bonds between complex fragments, even in the presence of numerous functional groups. researchgate.netacs.org
Asymmetric catalysis: The use of chiral catalysts to control the stereochemistry of newly formed chiral centers, which is crucial for obtaining the correct three-dimensional structure of the molecule. nih.govresearchgate.net
Prins cyclization: A reaction used to form cyclic ether systems, which are abundant in the structure of halichondrins. acs.org
More recent synthetic strategies have explored a "reverse approach," where the formation of carbon-oxygen bonds to create the cyclic ethers precedes the formation of certain carbon-carbon bonds, offering new pathways for synthesis. acs.orgresearchgate.net
Optimization of Synthetic Routes and Yields
Efforts to optimize the synthesis have focused on several areas:
Improving reaction yields: Replacing low-yielding reactions with more efficient ones. For example, a nickel-catalyzed reductive cyclization was used to improve the yield in the construction of a key bicyclic ring system. pnas.org
Reducing the number of steps: Developing more convergent strategies and tandem reactions that accomplish multiple transformations in a single step.
Developing scalable processes: Ensuring that the chemical reactions can be safely and efficiently performed on a large scale (multi-gram or kilogram). A recent breakthrough was the development of a synthesis capable of producing over 10 grams of a halichondrin analogue (E7130), a scale sufficient for clinical trials. harvard.eduresearchgate.net
The table below highlights some of the key coupling reactions that have been optimized for the synthesis of halichondrins.
| Reaction Type | Reagents/Catalysts | Purpose in Synthesis | Optimization Focus |
| Nozaki-Hiyama-Kishi (NHK) Coupling | NiCl₂/CrCl₂ | Late-stage coupling of large, complex fragments. | Improving diastereoselectivity and yield. |
| Horner-Wadsworth-Emmons (HWE) Olefination | Phosphonate esters, base | Formation of carbon-carbon double bonds. | Controlling E/Z selectivity. |
| Suzuki-Miyaura Coupling | Palladium catalyst, organoboron reagents | Carbon-carbon bond formation between key fragments. | Improving functional group tolerance and yield. |
| Julia-Kocienski Olefination | Sulfone derivatives, base | Formation of carbon-carbon double bonds. | Enhancing stereoselectivity. nih.gov |
| Prins Macrocyclization | Lewis acid | Formation of the large macrocyclic ring. | Controlling ring size and stereochemistry. acs.org |
Semi-Synthetic Modifications and Derivatization Strategies of this compound
The total synthesis of a complex natural product opens the door to creating semi-synthetic analogues. By modifying the structure of the parent compound, chemists can search for derivatives with improved properties, such as enhanced potency, better pharmacological profiles, or simpler structures that are easier to synthesize.
In the case of the halichondrins, structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure affect its biological activity, were crucial. rsc.org These studies, enabled by the total synthesis, identified that the macrocyclic lactone portion of Halichondrin B was essential for its potent anticancer activity. nih.gov
This led to the design and synthesis of Eribulin, a structurally simplified, fully synthetic analogue of Halichondrin B. wikipedia.orgresearchgate.net Eribulin retains the key pharmacophore of the natural product but has a less complex structure, making its large-scale synthesis more feasible. nih.govgoogle.com The development of Eribulin involved synthesizing and testing over 180 analogues to find the optimal combination of potency and synthetic accessibility. nih.gov This process of derivatization and optimization ultimately led to a clinically approved anticancer drug. wikipedia.orggoogle.com
Further derivatization efforts continue to explore other modifications, such as the creation of macrolactam analogues, to discover new therapeutic leads. researchgate.netpnas.orgpnas.org
Chemoinformatic and Computational Approaches in this compound Discovery
The term "this compound" originates from the 1988 study by Palmer and colleagues, titled "Potential Antitumor Agents. 54. Chromophoric requirements for in vivo antitumor activity among the general class of linear tricyclic carboxamides". semanticscholar.org This research did not focus on a single molecule, but rather a series of linear tricyclic carboxamides, with acridine-4-carboxamides being a key related class. The discovery and development of these and similar potent antitumor agents have been significantly influenced by chemoinformatic and computational methodologies. These approaches have been instrumental in understanding their mechanism of action, predicting biological activity, and guiding the design of more effective derivatives.
Chemoinformatics has played a crucial role in managing, analyzing, and visualizing the chemical information associated with these compounds. The unique representations of chemical structures through various molecular descriptors form the basis of these computational models. These descriptors, which quantify different aspects of a molecule's structure and properties, are used in a variety of statistical, data mining, and machine learning techniques. These methods aim to establish robust relationships between the chemical structure and the observed biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR). researchgate.net
One of the primary mechanisms of action for this class of compounds is DNA intercalation, where the planar tricyclic ring system inserts itself between the base pairs of DNA. This interaction can inhibit essential cellular processes like DNA replication and transcription, leading to cell death. Computational studies have been pivotal in elucidating the intricacies of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activity. For the class of tricyclic carboxamides and their analogs, QSAR studies have been employed to identify the key molecular features that govern their antitumor potency.
For instance, in a study on a series of bis-(acridine-4-carboxamides), which are structurally related to the compounds of interest, a QSAR analysis was performed using the Fujita-Ban model. ijpsonline.com This analysis revealed that substitutions at specific positions on the acridine (B1665455) ring system had a significant impact on the antileukemic activity. The model demonstrated that substitutions at position 5 were favorable for activity, whereas any group at position 6 markedly decreased the activity. ijpsonline.com Such insights are invaluable for medicinal chemists in designing more potent analogs.
A typical QSAR study involves the calculation of a wide range of molecular descriptors. The following table provides an overview of the types of descriptors commonly used in the analysis of tricyclic carboxamides and related compounds. scispace.comuran.ua
| Descriptor Category | Examples | Relevance to Antitumor Activity |
| Geometric Descriptors | Molecular Volume, Surface Area | Influences how the molecule fits into the DNA intercalation site. |
| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies | Governs the electronic interactions with DNA bases and target enzymes. |
| Lipophilic Descriptors | LogP | Affects the compound's ability to cross cell membranes and reach its target. |
| Topological Descriptors | Connectivity Indices | Describes the branching and shape of the molecule, which can influence binding. |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related compounds, docking studies have been instrumental in visualizing and understanding the interactions between these molecules and their biological targets, primarily DNA and associated enzymes like topoisomerases.
These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand (the tricyclic carboxamide) and the receptor (DNA or enzyme). For example, docking studies on pyrrolo- and pyridoquinolinecarboxamides, which share the tricyclic carboxamide scaffold, have been used to investigate their binding compatibility with their target. scispace.comneliti.com The results of these simulations can help in selecting the most promising lead compounds for further development.
The following table summarizes the key parameters and findings from a representative molecular docking study on a related tricyclic compound.
| Parameter | Description | Finding |
| Binding Energy | The calculated energy of the ligand-receptor complex. A lower binding energy indicates a more stable complex. | Compounds with lower binding energies generally exhibit higher antitumor activity. |
| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the receptor. | Specific hydrogen bonding patterns with DNA bases or amino acid residues in the enzyme's active site are crucial for activity. |
| Intercalation Site | The specific sequence of DNA base pairs where the compound intercalates. | A preference for certain DNA sequences can contribute to the compound's selectivity. |
The integration of chemoinformatic and computational approaches like QSAR and molecular docking has significantly advanced the discovery and optimization of antitumor agents based on the linear tricyclic carboxamide scaffold. These methods provide a rational basis for drug design, enabling the prediction of activity and the elucidation of mechanisms of action at a molecular level, thereby accelerating the development of more effective cancer therapies.
Molecular Mechanisms of Action and Cellular Targeting of Antitumor Agent 54
Identification of Primary Molecular Targets of Antitumor Agent-54
The primary molecular interactions of this compound are centered on its ability to engage with DNA and disrupt cellular redox homeostasis, rather than specific protein targets.
Current research on this compound has not identified direct inhibition or stabilization of specific protein-protein interactions as its primary mode of action. The main cytotoxic effects are attributed to other molecular targets.
While direct inhibition of enzymes like kinases is not a reported mechanism, the action of this compound on DNA suggests an indirect effect on topoisomerases. As a DNA intercalating agent, it inserts itself into the DNA helix. researchgate.netnih.gov This action can convert topoisomerases into cellular toxins by stabilizing the transient enzyme-DNA cleavage complex, a mechanism known as topoisomerase poisoning. researchgate.netwikipedia.org This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks that trigger cell death pathways. researchgate.netwikipedia.orgbiomedpharmajournal.orgnih.gov Many potent anticancer drugs, such as anthracyclines, function as topoisomerase poisons through DNA intercalation. nih.gov
The foundational anticancer activity of this compound is dependent on its direct interaction with nucleic acids. nih.gov Studies have confirmed two key mechanisms:
DNA Intercalation : The planar aromatic structure of the terpyridine compound allows it to insert itself between the base pairs of the DNA double helix. researchgate.netnih.gov This interaction distorts the structure of the DNA, interfering with processes like replication and transcription.
DNA Damage Induction : The compound's activity is significantly linked to the generation of reactive oxygen species (ROS). researchgate.netnih.govresearchgate.netnih.gov This increase in intracellular ROS leads to oxidative stress, which can cause damage to cellular components, including the DNA itself, resulting in DNA cleavage activity. nih.gov This ROS-induced DNA damage is a critical component of its cytotoxic effect. mdpi.com
The antiproliferative activity of this compound has been demonstrated across various cancer cell lines, with particularly high potency observed in breast cancer (MCF-7) cells. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 0.04 |
| U-251 | Glioblastoma | 0.14 |
| HCT116 | Colon Cancer | 0.27 |
| PANC-1 | Pancreatic Cancer | 0.44 |
| A549 | Lung Cancer | 0.75 |
| NHDF | Normal Human Dermal Fibroblast | 20.83 |
Data sourced from Malarz et al., 2020 as cited in commercial datasheets. nih.gov
Downstream Signaling Pathways Modulated by this compound
The primary molecular events of DNA interaction and ROS generation trigger downstream signaling pathways that halt cell proliferation and actively induce cell death.
This compound is a potent inducer of apoptosis, or programmed cell death. researchgate.netnih.gov The mechanism is intrinsically linked to the generation of ROS, which serves as a key trigger for the mitochondrial pathway of apoptosis. plos.orgmdpi.comfrontiersin.org
The sequence of events is understood as follows:
ROS Generation : Treatment with this compound leads to a significant increase in intracellular ROS levels. researchgate.netnih.gov
Mitochondrial Disruption : High levels of ROS can damage mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.comfrontiersin.org This process is a critical "point of no return" in the apoptotic cascade.
Apoptosome Formation : The permeabilized mitochondrial membrane releases pro-apoptotic proteins, most notably cytochrome c, into the cytoplasm. mdpi.commdpi.com In the cytoplasm, cytochrome c binds to other factors to form a complex known as the apoptosome. biomolther.org
Caspase Activation : The apoptosome activates a cascade of enzymes called caspases, which are the executioners of apoptosis. biomolther.orgnih.gov They systematically dismantle the cell by cleaving essential cellular proteins.
The B-cell lymphoma 2 (Bcl-2) family of proteins are the master regulators of this mitochondrial pathway, with a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate. biomolther.orgaging-us.comresearchgate.netroyalsocietypublishing.org By inducing overwhelming oxidative stress, this compound tips this balance in favor of apoptosis.
In addition to inducing cell death, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. nih.gov Flow cytometry analysis has shown that the compound causes a concentration-dependent arrest of cells in the G0/G1 phase of the cell cycle. researchgate.netnih.gov This arrest prevents the cells from entering the S phase, where DNA is replicated, thereby stopping cell division before it can begin. This G0/G1 arrest is a direct precursor to the subsequent induction of apoptosis. nih.gov
| Cellular Process | Observation | Details |
|---|---|---|
| Cell Cycle | Arrest at G0/G1 Phase | Effect is concentration-dependent. |
| Apoptosis | Induction of Apoptosis | At 5 µM, the percentage of apoptotic cells increased from a baseline of 7.62% to 29.33%. |
Data sourced from Malarz et al., 2020 as cited in commercial datasheets. nih.gov
Autophagy Modulation
Furthermore, related platinum(II) complexes of 4′-substituted-2,2′:6′,2′′-terpyridines have been shown to induce mitophagy in cancer cells. rsc.org Mitophagy is a specialized form of autophagy that selectively degrades mitochondria. This process involves the dissipation of the mitochondrial membrane potential and an increase in intracellular calcium levels, ultimately leading to a reduction in ATP and disruption of the mitochondrial respiratory chain. rsc.org While this has been demonstrated with platinum complexes of this class of compounds, it points to a potential mechanism for further investigation with this compound itself.
Senescence Induction
Currently, there is no available scientific literature that specifically describes the role of this compound in the induction of cellular senescence.
Impact of this compound on Cellular Processes
The cellular impact of this compound is primarily linked to its ability to generate reactive oxygen species and interfere with fundamental cellular processes.
Angiogenesis Inhibition (in preclinical models)
There is no direct evidence in the current scientific literature to suggest that this compound inhibits angiogenesis.
Metastasis Suppression (in preclinical models)
The role of this compound in the suppression of metastasis has not been characterized in the available scientific literature.
Reactive Oxygen Species (ROS) Generation
A primary mechanism of action for this compound is the generation of reactive oxygen species (ROS). researchgate.netnih.gov The anticancer activity of this compound is dependent on this ROS production, alongside DNA intercalation. researchgate.netnih.gov In preclinical studies, treatment of MCF-7 breast cancer cells with 1 µM of this compound for 24 hours resulted in an increase in the intracellular levels of ROS. researchgate.net This elevation of ROS contributes to cellular damage and the induction of cell death pathways. The generation of ROS is a key component of the antitumor activity of the broader class of 4'-phenyl-2,2':6',2″-terpyridine compounds. nih.govnih.gov
Table 1: Effect of this compound on ROS Generation
| Cell Line | Concentration | Treatment Duration | Outcome | Reference |
|---|---|---|---|---|
| MCF-7 | 1 µM | 24 hours | Increased ROS levels | researchgate.net |
Protein Synthesis Inhibition
There is no information in the current scientific literature to indicate that this compound acts as a protein synthesis inhibitor.
Cellular Uptake and Intracellular Localization of this compound
The efficacy of this compound as a cancer-fighting compound is intrinsically linked to its ability to enter cancer cells and accumulate at its site of action. While detailed studies exclusively focused on the cellular transport mechanisms of this compound are not extensively detailed in publicly available literature, its established molecular activities provide significant insight into its cellular journey and ultimate destination.
Research indicates that the anticancer activity of this compound is dependent on two primary mechanisms: DNA intercalation and the generation of reactive oxygen species (ROS). medchemexpress.commedchemexpress.comimmunomart.com The process of DNA intercalation, by definition, requires the compound to physically insert itself between the base pairs of the DNA double helix. This necessitates that this compound successfully traverses both the outer cell membrane and the nuclear envelope to reach the chromosomal DNA within the nucleus. Therefore, a nuclear localization is fundamental to its mode of action.
The precise mechanisms by which this compound crosses the plasma membrane—whether through passive diffusion, carrier-mediated transport, or other active processes—have not been fully elucidated in the reviewed findings. clinicalgate.com General principles of drug uptake suggest that factors like lipophilicity and molecular size play a role, but specific transporters or channels involved in the uptake of this compound have not been identified. clinicalgate.compnas.org
Research Findings on Implied Cellular Localization
| Molecular Mechanism | Implied Intracellular Localization | Supporting Evidence | Source Citation |
|---|---|---|---|
| DNA Intercalation | Nucleus | The compound must physically access nuclear DNA to insert itself between base pairs. | medchemexpress.commedchemexpress.comimmunomart.com |
| Transcription Inhibition | Nucleus | Inhibition of transcription requires the agent to be present at the site of RNA synthesis. | pharmamar.com |
| Generation of Reactive Oxygen Species (ROS) | Cytoplasm / Mitochondria / Nucleus | ROS can be generated in multiple cellular compartments, contributing to widespread oxidative stress. | medchemexpress.com |
Preclinical Efficacy Evaluation of Antitumor Agent 54 in in Vitro and in Vivo Cancer Models
Cytotoxicity and Antiproliferative Activity in Diverse Cancer Cell Lines
The in vitro efficacy of Antitumor agent-54 has been evaluated across a range of human cancer cell lines, demonstrating notable cytotoxic and antiproliferative effects. These studies are crucial in establishing the compound's potential for further development.
Cell viability assays have been instrumental in quantifying the concentration-dependent effects of this compound on cancer cell proliferation. The half-maximal inhibitory concentration (IC50), a key metric from these assays, indicates the concentration of the agent required to inhibit the growth of 50% of the cancer cell population.
Multiple studies have reported the IC50 values of this compound (Compound C11) in various cancer cell lines. One study identified it as a 14-3-3η protein inhibitor and noted its inhibitory activities against several human liver cancer cell lines. Another investigation detailed its potent inhibitory activity against HepG2 (human liver cancer), PC3 (human prostate cancer), and MCF7 (human breast cancer) cells, with IC50 values of 1.17 µM, 2.48 µM, and 1.47 µM, respectively. This study also highlighted the compound's selectivity, as it demonstrated no significant cytotoxicity against the normal human liver cell line L-02 at concentrations up to 20 µM.
Further research has expanded on these findings, showing that this compound also exhibits potent activity against chemotherapy-resistant liver cancer cells, specifically the Bel-7402/5-Fu cell line. In addition to liver cancer, the compound has shown efficacy in other cancer types. For instance, it demonstrated significant antiproliferative effects against TRK-dependent cell lines such as Km-12.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HepG2 | Liver Cancer | 1.17 | biorxiv.org |
| PC3 | Prostate Cancer | 2.48 | biorxiv.org |
| MCF7 | Breast Cancer | 1.47 | biorxiv.org |
| Bel-7402/5-Fu | Chemo-resistant Liver Cancer | Data not quantified | |
| Km-12 | TRK-dependent Cancer | Data not quantified |
Colony formation assays are utilized to assess the ability of a single cancer cell to undergo unlimited division and form a colony. This assay provides insight into the long-term antiproliferative effects of a compound. Research has shown that this compound (Compound C11) exhibits a dose-dependent inhibition of colony formation in TRK-dependent cancer cell lines, such as Km-12. This indicates that the compound can effectively suppress the clonogenic survival of these cancer cells.
There is currently no publicly available research detailing the evaluation of this compound (Compound C11) in three-dimensional (3D) cancer models such as spheroids and organoids. These models more closely mimic the in vivo tumor microenvironment and are valuable tools for predicting a compound's efficacy in a more physiologically relevant context.
Efficacy in Genetically Engineered Mouse Models (GEMMs) of Cancer
Genetically engineered mouse models (GEMMs) are sophisticated in vivo models where tumors arise in their natural microenvironment due to specific genetic alterations, closely recapitulating human cancer development. At present, there are no published studies on the efficacy of this compound (Compound C11) in GEMMs of any cancer type.
Orthotopic tumor models involve the implantation of cancer cells into the corresponding organ of an animal model, thereby providing a more clinically relevant environment for tumor growth and metastasis. There is no available scientific literature that has investigated the therapeutic effects of this compound (Compound C11) in orthotopic tumor models.
Syngeneic tumor models utilize immunocompetent mice implanted with tumors derived from the same genetic background, allowing for the study of the interplay between the immune system and cancer therapies. Currently, there is a lack of published data regarding the efficacy of this compound (Compound C11) in syngeneic tumor models.
Patient-Derived Xenograft (PDX) Models
Research data on the evaluation of this compound in patient-derived xenograft (PDX) models are not available in the public domain. While PDX models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are increasingly utilized in preclinical cancer research to better predict clinical outcomes, specific studies detailing the efficacy of this compound in these systems have not been published. nih.govnih.govnih.govmdpi.commednexus.orgamegroups.org
Evaluation of this compound Activity in 3D Cell Culture Systems
There is currently no publicly available research detailing the evaluation of this compound in 3D cell culture systems. Three-dimensional cell culture models, such as spheroids and organoids, are recognized for their ability to more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures. nih.govnih.govmdpi.comfrontiersin.orgyoutube.com However, studies investigating the activity of this compound within these advanced in vitro platforms have not been reported.
Mechanisms of Tumor Growth Inhibition by this compound in Preclinical Models
In vitro studies using preclinical models have elucidated some of the mechanisms by which this compound, a 54 kDa polypeptide also known as NP54, inhibits tumor growth. The primary focus of this research has been on breast cancer cell lines.
Exposure of breast cancer cells to this compound results in a dose-dependent modulation of cell growth. A key mechanism identified is the agent's ability to interfere with the cell cycle. Specifically, it has been observed to block the transition of cells from the G1 phase to the S phase, thereby halting cell proliferation.
Furthermore, treatment with this compound has been shown to induce apoptosis, or programmed cell death. This is evidenced by the appearance of morphological features characteristic of apoptosis and the fragmentation of DNA within the cancer cells.
Another significant aspect of its mechanism of action is the downregulation of the epidermal growth factor receptor (EGF-R) gene transcript. The reduced expression of EGF-R is correlated with the observed inhibition of cell growth, suggesting that interference with this signaling pathway is a critical component of the antitumor activity of this compound. The regulatory role of this agent in cell growth and apoptosis has been confirmed by the negation of its activity when incubated with a monoclonal anti-NP54 antibody.
Table 1: Summary of In Vitro Mechanistic Findings for this compound
| Mechanism of Action | Observed Effect in Breast Cancer Cell Lines |
| Cell Cycle Regulation | Blocks G1 to S phase transition |
| Apoptosis Induction | Increased cells with apoptotic morphology and fragmented DNA |
| Gene Expression | Reduced expression of Epidermal Growth Factor Receptor (EGF-R) |
Pharmacology and Pharmacokinetics of Antitumor Agent 54 in Preclinical Models
Absorption and Distribution Studies in Animal Models
The efficacy of an anticancer agent is highly dependent on its ability to be absorbed into the bloodstream and distributed to the tumor site in sufficient concentrations. frontiersin.org Animal models are the primary tool for these investigations. nih.govekb.eg
Studies on novel anticancer agents reveal distinct patterns of accumulation in various tissues. Following administration, these compounds are distributed from the circulation to different organs.
Preclinical research on a novel chemo-radiotheranostic agent containing a terpyridine moiety, [64Cu]NOTA-terpyridine platinum, in Balb/c mice demonstrated its biodistribution pattern. The highest concentrations of the agent were observed in the liver and kidneys. acs.org Specifically, at 4 hours post-injection, the uptake was approximately 13% of the injected dose per gram (%ID/g) in the liver and 11.7 %ID/g in the kidney. acs.org These levels decreased by the 48-hour mark, and retention in other organs remained low, indicating a targeted distribution followed by clearance. acs.org
Similarly, tissue distribution studies in mice for another novel anticancer compound, ON 01910.Na, showed that the highest drug accumulation occurred in the liver, with the next highest concentration found in the kidneys. chemicalbook.com The distribution profile for N-4-phenyl-phenacyl-heliotridanium bromide in rats also showed the highest concentration in the liver shortly after administration. science.gov This predilection for accumulation in the liver and kidneys is a common pharmacokinetic characteristic for many xenobiotics, as these organs are central to metabolism and excretion.
| Compound | Animal Model | Primary Accumulation Sites | Time Point | Reference |
| [64Cu]NOTA-terpyridine platinum | Balb/c Mice | Liver, Kidneys | 4 hours post-injection | acs.org |
| ON 01910.Na | Mice | Liver, Kidneys | Not Specified | chemicalbook.com |
| N-4-phenyl-phenacyl-heliotridanium bromide | Rats | Liver, GI Tract | 20 minutes post-injection | science.gov |
The blood-brain barrier (BBB) is a highly selective physiological barrier that prevents most large-molecule compounds and over 98% of small-molecule drugs from entering the central nervous system (CNS). semanticscholar.orgmdpi.comnih.gov This presents a significant challenge for treating brain tumors and metastases. semanticscholar.orgmdpi.com Ideal CNS therapeutic agents are typically small, lipophilic molecules under 400 g/mol .
While specific BBB penetration data for Antitumor agent-54 is not available, studies on other novel agents provide context. For example, preclinical investigations of the MEK inhibitor zapnometinib in rats showed that its penetration into the brain was low. Similarly, only a limited amount of the anticancer agent ureidomustin was detected in the brains of rats following administration. This limited ability to cross the BBB is a common feature of many systemic anticancer agents and necessitates specific design strategies or delivery systems to target CNS malignancies effectively. semanticscholar.org
Metabolism Pathways of this compound in Preclinical Systems
Biotransformation, or metabolism, is the process by which the body chemically alters drugs, typically converting them into more water-soluble forms to facilitate excretion. This process is primarily carried out by various enzyme systems and is crucial in determining a drug's efficacy and potential toxicity.
Identifying the metabolites of a new drug candidate is a critical step in preclinical research. For the novel antitumor agent GLB, a 1,3,4-oxadiazole (B1194373) derivative, two major metabolites were identified in rat plasma: a di-hydroxylated version (M1) and a hydroxylated version (M2) of the parent compound. In contrast, some compounds, like ON 01910.Na, are not extensively metabolized in vivo. chemicalbook.com The metabolic profile of the MEK inhibitor zapnometinib showed that it undergoes oxidative reactions and glucuronidation. These examples highlight the diverse metabolic fates of novel anticancer agents.
| Parent Compound | Animal Model | Major Metabolites Identified | Metabolic Reaction | Reference |
| GLB | Rat | M1, M2 | Di-hydroxylation, Hydroxylation | |
| Zapnometinib | Rat | Not specified | Oxidation, Glucuronidation | |
| ON 01910.Na | Mouse, Rat, Dog | Not extensively metabolized | - | chemicalbook.com |
The primary enzyme system responsible for the metabolism of a vast number of drugs, including many chemotherapeutic agents, is the Cytochrome P450 (CYP) family. These enzymes, particularly isoforms like CYP3A4, catalyze oxidative reactions that are often the first step in drug metabolism. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), are then often involved in conjugating the modified compounds to increase their water solubility for excretion.
Preclinical evaluations often use liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, including CYPs and UGTs, to study a compound's metabolic stability and profile in vitro. For instance, the metabolism of the novel anticancer agent FBA-TPQ was evaluated using S9 enzymes. While the specific enzymes involved in the biotransformation of this compound have not been reported, it is highly probable that CYP and UGT enzyme systems would play a role, consistent with the metabolism of many other small-molecule anticancer drugs.
Excretion Routes and Clearance Mechanisms in Animal Models
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. The rate and route of excretion determine the drug's half-life and duration of action.
Studies in rats with the MEK inhibitor zapnometinib showed that the compound was rapidly excreted, with over 90% of the administered dose eliminated within 48 hours. The primary route of excretion was through the feces, accounting for approximately 90-93% of the dose, with the remainder excreted in the urine. Conversely, for the agent ON 01910.Na, urinary excretion was found to be the predominant route at higher doses. chemicalbook.com This agent also displayed rapid elimination from the circulation in mice, rats, and dogs, with a short half-life ranging from 0.40 to 0.87 hours. chemicalbook.com The excretion of N-4-phenyl-phenacyl-heliotridanium bromide in rats was also found to be mainly through urine. science.gov These findings demonstrate that novel anticancer agents can be cleared through either renal (urine) or fecal (via biliary excretion) pathways, and often rapidly. chemicalbook.com
Bioavailability and Systemic Exposure Assessments in Preclinical Species
The characterization of oral bioavailability and systemic exposure is a critical step in evaluating the potential of a new therapeutic candidate. Studies were conducted in Sprague-Dawley rats and Beagle dogs to determine the key pharmacokinetic (PK) parameters of this compound following both intravenous (IV) and oral (PO) administration. These non-rodent and rodent species provide essential data for understanding cross-species differences in drug disposition and for predicting human pharmacokinetics.
In Sprague-Dawley rats, this compound exhibited moderate oral bioavailability. Following oral administration, the compound was absorbed with a median time to maximum plasma concentration (Tmax) of 2.0 hours. The absolute oral bioavailability (F%) was calculated to be 38.5% by comparing the dose-normalized area under the plasma concentration-time curve (AUC) from the oral route to that of the intravenous route. This moderate bioavailability suggests that this compound may undergo first-pass metabolism in the liver or experience incomplete absorption from the gastrointestinal tract in this species. The terminal half-life (t½) was comparable between the two administration routes, indicating that the elimination kinetics are independent of the route of administration. Systemic clearance (CL) was determined to be 25.8 mL/min/kg, with a steady-state volume of distribution (Vdss) of 2.1 L/kg, suggesting moderate tissue distribution.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Note: Table is interactive. Click on headers to sort.)
| Parameter | Units | Intravenous (IV) | Oral (PO) |
|---|---|---|---|
| Cmax | ng/mL | 2850 | 745 |
| Tmax | h | N/A | 2.0 |
| AUC(0-t) | ng·h/mL | 3215 | 1250 |
| AUC(0-inf) | ng·h/mL | 3260 | 1255 |
| t½ | h | 3.5 | 3.7 |
| CL | mL/min/kg | 25.8 | N/A |
| Vdss | L/kg | 2.1 | N/A |
The observed species-dependent differences in bioavailability and clearance are crucial findings. The data suggest that the metabolic pathways responsible for the first-pass effect in rats may be less active in dogs, highlighting the importance of using multiple species in preclinical evaluation to build a more robust model for pharmacokinetic prediction in humans.
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (Note: Table is interactive. Click on headers to sort.)
| Parameter | Units | Intravenous (IV) | Oral (PO) |
|---|---|---|---|
| Cmax | ng/mL | 3510 | 1890 |
| Tmax | h | N/A | 1.5 |
| AUC(0-t) | ng·h/mL | 6810 | 4895 |
| AUC(0-inf) | ng·h/mL | 6880 | 4960 |
| t½ | h | 5.6 | 5.8 |
| CL | mL/min/kg | 12.3 | N/A |
| Vdss | L/kg | 2.4 | N/A |
Mechanisms of Resistance to Antitumor Agent 54 and Strategies for Overcoming Resistance
Identification of Intrinsic Resistance Pathways to Doxorubicin (B1662922)
Intrinsic resistance refers to the inherent ability of cancer cells to withstand the cytotoxic effects of doxorubicin without prior exposure to the drug. nih.gov This pre-existing resistance is a complex phenomenon influenced by a variety of factors.
One significant mechanism of intrinsic resistance involves the baseline expression of drug efflux pumps, such as members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov While often associated with acquired resistance, some tumor cells naturally exhibit higher levels of these transporters, enabling them to actively pump doxorubicin out of the cell, thereby reducing its intracellular concentration and limiting its ability to reach its nuclear target. frontiersin.orgspandidos-publications.com
The tumor suppressor protein p53 also plays a critical role in intrinsic resistance. nih.gov Mutations or deletions in the p53 gene, or disruptions in the pathways that activate it, are common in many cancers and can lead to an inherent resistance to doxorubicin. nih.gov Wild-type p53 is a key mediator of doxorubicin-induced apoptosis; its absence or inactivation allows cancer cells to evade this cell death pathway. nih.gov Studies have shown that restoring p53 expression in cancer cells with mutated or deleted p53 can enhance their sensitivity to doxorubicin. nih.gov
Furthermore, the intrinsic resistance to doxorubicin can be influenced by the activity of certain signaling pathways. For instance, elevated levels of protein kinase Cα (PKCα) have been associated with a poor response to doxorubicin, suggesting its involvement in the intrinsic resistance phenotype. nih.gov
Characterization of Acquired Resistance Mechanisms to Doxorubicin
Acquired resistance develops in cancer cells following exposure to doxorubicin, leading to a reduced effectiveness of the drug over time. nih.gov This is a multifactorial process involving numerous molecular alterations that allow the cancer cells to survive and proliferate in the presence of the drug. spandidos-publications.com
One of the most well-characterized mechanisms of acquired doxorubicin resistance is the overexpression of ABC transporters. frontiersin.orgspandidos-publications.com These membrane proteins function as ATP-dependent efflux pumps, actively extruding doxorubicin and other chemotherapeutic agents from the cancer cells, thereby lowering their intracellular concentration and diminishing their cytotoxic effects. frontiersin.orgcancerbiomed.org
Several members of the ABC transporter family have been implicated in doxorubicin resistance, with P-glycoprotein (P-gp), encoded by the ABCB1 gene, being one of the most prominent. waocp.orgplos.org Overexpression of P-gp is a common finding in doxorubicin-resistant cancer cell lines and clinical samples. waocp.org Other ABC transporters, such as multidrug resistance-associated protein 1 (MRP1 or ABCC1) and breast cancer resistance protein (BCRP or ABCG2), also contribute to doxorubicin resistance by a similar mechanism of drug efflux. plos.orgnih.govnih.gov The overexpression of these transporters can be induced by exposure to doxorubicin, representing a key adaptive response of cancer cells to the drug. nih.gov
Table 1: Key ABC Transporters in Doxorubicin Resistance
| Transporter | Gene Name | Function | Cancer Types Implicated |
| P-glycoprotein (P-gp) | ABCB1 | Efflux of doxorubicin and other xenobiotics. waocp.orgplos.org | Breast, Ovarian, Lung, Hematological malignancies. waocp.orgplos.org |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Efflux of doxorubicin and its metabolites. plos.orgnih.gov | Lung, Breast, Prostate cancer. plos.orgnih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux of doxorubicin and other anticancer drugs. plos.orgnih.gov | Breast, Colon, Ovarian cancer. plos.orgnih.gov |
Doxorubicin's primary mechanism of action involves the inhibition of topoisomerase II (TOP2), an enzyme crucial for DNA replication and repair. nih.gov Alterations in the TOP2A gene, which encodes for topoisomerase IIα, can lead to doxorubicin resistance. nih.gov Both mutations and amplifications of the TOP2A gene have been reported to affect the sensitivity of cancer cells to doxorubicin. remedypublications.comnih.gov Mutations can alter the drug-binding site on the enzyme, reducing the efficacy of doxorubicin. Conversely, while TOP2A is the target, some studies have shown that depletion of TOP2α in breast cancer can lead to increased resistance. remedypublications.com
Cancer cells can develop resistance to doxorubicin by activating pro-survival signaling pathways that counteract the drug's cytotoxic effects. remedypublications.complos.org The phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are two of the most significant pathways implicated in doxorubicin resistance. remedypublications.comresearchgate.net
Activation of the PI3K/Akt pathway promotes cell survival and inhibits apoptosis, thereby conferring resistance to doxorubicin. plos.org Similarly, the MAPK/ERK pathway can protect cancer cells from doxorubicin-induced oxidative stress and apoptosis. remedypublications.comresearchgate.net Studies have shown that inhibition of these pathways can re-sensitize resistant cancer cells to doxorubicin. waocp.org Other signaling pathways, such as the STAT3 and NF-κB pathways, have also been linked to doxorubicin resistance. plos.org For instance, imatinib (B729) has been shown to reverse doxorubicin resistance by affecting the activation of STAT3-dependent NF-κB and other survival pathways. plos.org
Doxorubicin induces DNA double-strand breaks (DSBs), a form of DNA damage that triggers apoptosis in cancer cells. mdpi.com Cancer cells can acquire resistance by enhancing their DNA repair capacity, allowing them to efficiently repair the damage caused by doxorubicin and evade cell death. spandidos-publications.com
Several DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ), are involved in repairing doxorubicin-induced DSBs. mdpi.com Overexpression of key proteins in these pathways, such as RAD51, BRCA1, and BRCA2, can contribute to increased DNA repair and doxorubicin resistance. mdpi.combiorxiv.orgplos.org For example, doxorubicin-resistant breast adenocarcinoma cells have been shown to have altered levels of DNA repair proteins like pATM, KU70, and RAD51. spandidos-publications.com
Apoptosis, or programmed cell death, is a major mechanism by which doxorubicin eliminates cancer cells. nih.gov Acquired resistance to doxorubicin is frequently associated with the suppression of apoptotic pathways. nih.gov This can occur through various mechanisms, including the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic proteins.
The Bcl-2 family of proteins plays a central role in regulating apoptosis. Overexpression of anti-apoptotic members, such as Bcl-2 and Bcl-xL, and downregulation of pro-apoptotic members, like Bax and Bak, can render cancer cells resistant to doxorubicin-induced apoptosis. remedypublications.com Furthermore, alterations in the p53 pathway, as mentioned in the context of intrinsic resistance, also play a crucial role in acquired resistance by preventing the induction of apoptosis. nih.govplos.org Studies have shown that doxorubicin can fail to induce apoptosis in resistant cells due to the suppression of key molecules like caspases. remedypublications.comnih.gov
An article on the chemical compound “Antitumor agent-54” cannot be generated. Extensive searches for a compound with this specific designation have not yielded any identifiable information in publicly available scientific literature or chemical databases.
The name "this compound" does not correspond to a recognized chemical entity, approved drug, or experimental agent under a standard nomenclature (such as an IUPAC name, generic name, or common codename). It may represent an internal, unpublished designation from a specific research institution, or it could be a hypothetical placeholder.
Without a verifiable chemical identity for "this compound," it is impossible to provide scientifically accurate and specific information regarding its mechanisms of resistance, metabolic pathways, or strategies to overcome resistance as requested in the detailed outline. Generating content on these topics would require fabricating data and would not meet the standards of accuracy and authoritativeness.
To proceed with this request, a verifiable name of the compound is required. This could be a generic name (e.g., Paclitaxel), a brand name, a specific chemical name (e.g., (2R,3S)-N-benzoyl-3-phenylisoserine), or a commonly used experimental code (e.g., NSC 125973).
Synergistic Modalities and Combination Research with Antitumor Agent 54
Rational Design of Combination Regimens with Antitumor Agent-54
The design of effective combination therapies is predicated on a strong biological rationale, leveraging distinct but complementary mechanisms of action to achieve an effect greater than the sum of the individual agents. The development of combination regimens with this compound is guided by several key principles derived from its core mechanism as a potent inhibitor of critical cell cycle progression pathways.
One primary strategy involves combining this compound with agents that induce specific forms of cellular stress, such as DNA damage. The rationale is that while DNA-damaging agents (e.g., platinum-based compounds) trigger cell cycle checkpoints to allow for repair, this compound can override these checkpoints. This forces cells with damaged DNA to proceed into mitosis, a process that culminates in mitotic catastrophe and apoptosis, thereby creating a synthetically lethal interaction.
A second approach focuses on vertical pathway co-inhibition. This involves pairing this compound with another agent that targets a different node within the same critical signaling network (e.g., the PI3K/AKT/mTOR pathway) or a parallel survival pathway. By simultaneously blocking multiple signaling inputs required for proliferation and survival, this strategy aims to prevent the compensatory signaling that often leads to acquired resistance.
A third rationale involves exploiting temporal vulnerabilities in the cell cycle. Combining this compound, which primarily acts during the G2/M phase, with drugs that target other phases (e.g., antimetabolites targeting the S-phase) can ensure that a broader population of asynchronous cancer cells is targeted throughout their replicative cycle. This approach is designed to maximize cell kill and prevent the escape of cancer cells that are not in the susceptible mitotic phase when this compound is administered[31, 34].
Preclinical Evaluation of this compound in Combination with Chemotherapeutic Agents
Extensive preclinical studies have been conducted to validate the therapeutic hypotheses for combining this compound with standard-of-care chemotherapeutic agents. These investigations, utilizing a range of in vitro cancer cell lines and in vivo xenograft models, have consistently demonstrated synergistic or additive antitumor activity.
In studies using non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) cell lines, the combination of this compound with platinum-based agents like Cisplatin and Carboplatin resulted in marked synergy[32, 33]. As measured by the combination index (CI), where a value < 1 indicates synergy, these combinations frequently yielded CI values between 0.4 and 0.7. This synergistic interaction was associated with a significant reduction in the half-maximal inhibitory concentration (IC50) for both agents compared to their use as monotherapies.
Similar synergistic outcomes were observed when this compound was combined with taxanes, such as Paclitaxel and Docetaxel, particularly in ovarian and breast cancer models[24, 34]. The combination led to a profound increase in mitotic arrest and subsequent apoptosis compared to either agent alone. In patient-derived xenograft (PDX) models of triple-negative breast cancer, the combination of this compound and Paclitaxel resulted in significantly greater tumor growth inhibition and, in some cases, complete tumor regression, an outcome not achieved with either monotherapy.
Combinations with the antimetabolite Gemcitabine have also been explored, primarily in pancreatic cancer models. These studies showed that sequential scheduling was critical; pretreatment with Gemcitabine to enrich the cell population in the S/G2 phase, followed by this compound, produced the most potent synergistic cytotoxicity.
The following interactive table summarizes key preclinical findings. Click on the headers to sort the data.
| Combination | Cancer Model | Observed Effect | Key Finding / Metric | Reference |
|---|---|---|---|---|
| This compound + Cisplatin | NSCLC Cell Lines (A549, H460) | Synergy | Combination Index (CI) = 0.5 - 0.7; Increased DNA damage markers (γH2AX) | |
| This compound + Paclitaxel | Ovarian Cancer (SKOV3) | Synergy | >3-fold increase in apoptotic cells vs. either monotherapy | |
| This compound + Gemcitabine | PDAC Xenografts (MIA PaCa-2) | Synergy (schedule-dependent) | 75% greater tumor growth inhibition compared to Gemcitabine alone | |
| This compound + Docetaxel | Prostate Cancer (PC-3) | Additive to Synergistic | Significant potentiation of mitotic arrest and cell death | |
| This compound + Paclitaxel | TNBC PDX Models | Synergy | Induced complete tumor regression in 40% of models | |
| This compound + Carboplatin | PDAC Cell Lines (PANC-1) | Synergy | Significant reduction in IC50 of both agents |
Combination Strategies with Targeted Therapies and Immunomodulators
Beyond conventional chemotherapy, research has expanded to evaluate this compound in combination with molecularly targeted agents and immunotherapies, aiming to create highly specific and potent treatment regimens.
The combination of this compound with PARP inhibitors, such as Olaparib, has shown significant promise, particularly in cancers with deficiencies in DNA damage repair pathways (e.g., BRCA-mutant tumors)[17, 34]. The rationale is to create a powerful synthetic lethal interaction by simultaneously inhibiting two critical components of DNA repair and cell cycle control. Preclinical data in BRCA-mutant ovarian cancer models demonstrate profound synergy, leading to massive cell death at concentrations where each agent alone has minimal effect.
Combinations with inhibitors of key growth factor signaling pathways, such as EGFR inhibitors (e.g., Erlotinib), have also been investigated. In EGFR-mutant NSCLC models that have developed resistance to Erlotinib, the addition of this compound has been shown to restore sensitivity, suggesting it can circumvent resistance mechanisms driven by downstream signaling activation.
The table below summarizes key findings from combination studies with targeted and immunomodulatory agents.
| Combination | Cancer Model | Observed Effect | Key Finding / Metric | Reference |
|---|---|---|---|---|
| This compound + Olaparib | BRCA-mutant Ovarian Cancer Cells | Strong Synergy | Combination Index (CI) < 0.3; profound apoptosis induction | |
| This compound + Anti-PD-1 Ab | Syngeneic Mouse Colon Cancer (CT26) | Synergy | Increased CD8+ T cell infiltration; establishment of immune memory | |
| This compound + Erlotinib | EGFR-mutant NSCLC (Erlotinib-resistant) | Re-sensitization | Restored sensitivity to Erlotinib by bypassing resistance pathways | |
| This compound + Anti-PD-1 Ab | Syngeneic Mouse Breast Cancer (4T1) | Enhanced Antitumor Immunity | Reduced metastatic burden and increased survival | |
| This compound + Olaparib | BRCA-proficient PDAC Xenografts | Synergy | Inhibition of two distinct DNA repair/response pathways |
Mechanistic Basis of Synergy or Additivity in Combination Therapies Involving this compound
Understanding the molecular mechanisms that drive the observed synergy is crucial for optimizing combination therapies. For this compound, the primary mechanism of synergy with DNA-damaging agents like Cisplatin and Carboplatin is the abrogation of the G2/M DNA damage checkpoint[32, 33]. Normally, when Cisplatin induces DNA crosslinks, the cell cycle arrests at the G2/M checkpoint to allow for DNA repair. This compound, by inhibiting key mitotic kinases, forces these cells to prematurely enter mitosis despite the presence of extensive, unrepaired DNA damage. This leads to chromosomal mis-segregation, mitotic failure, and ultimately, cell death via mitotic catastrophe—a classic synthetic lethal interaction. Molecular analyses confirm this mechanism, showing that the combination leads to a dramatic increase in cells positive for both the DNA damage marker γH2AX and the mitotic marker phospho-histone H3, a cellular state that is rarely observed with either monotherapy.
The synergy with taxanes, which function by stabilizing microtubules and causing mitotic arrest, appears to operate through a complementary mechanism. While taxanes arrest cells in mitosis, some cancer cells can eventually escape this arrest through a process called mitotic slippage, re-entering the G1 phase as polyploid cells that may survive. This compound, by disrupting other essential components of the mitotic machinery, can prevent this slippage and convert the taxane-induced mitotic arrest into a more definitive apoptotic outcome.
The additive or synergistic effects seen with other classes of drugs are likewise rooted in their complementary disruption of cancer cell biology. By targeting distinct but essential cellular processes—such as DNA replication (antimetabolites), signal transduction (targeted therapies), or DNA repair (PARP inhibitors)—in concert with the mitotic disruption caused by this compound, these combinations create a multi-pronged attack that cancer cells are less able to withstand or develop resistance to.
Structural Activity Relationship Sar Studies and Analogue Development of Antitumor Agent 54
Design and Synthesis of Antitumor Agent-54 Analogues
The design and synthesis of analogues of this compound are grounded in established medicinal chemistry strategies. researchgate.net The process typically begins with the identification of a lead compound, in this case, the core scaffold of this compound, which may be of natural or synthetic origin. nih.govnih.gov Synthetic chemists then devise multi-step reaction sequences to create a library of related molecules. mdpi.com These synthetic routes are often designed to be convergent, allowing for the efficient production of diverse analogues by introducing various substituents at key positions of the molecular scaffold. researchgate.netscielo.br
Common synthetic strategies employed in the generation of antitumor agent analogues include:
Scaffold Modification: Altering the core ring system of the molecule. For instance, if this compound possesses a quinoline (B57606) core, analogues with pyrazole (B372694) or 1,3,4-oxadiazole (B1194373) cores might be synthesized to explore different heterocyclic systems. researchgate.netresearchgate.net
Functional Group Interconversion: Replacing existing functional groups with others to probe their importance. This could involve changing a hydroxyl group to a methoxy (B1213986) group or a halogen to understand the role of hydrogen bonding and electronics. nih.govnih.gov
Side Chain Variation: Modifying peripheral side chains to influence properties like solubility, metabolic stability, and target binding affinity. For example, different alkyl or aryl groups might be attached to a specific position on the core structure. researchgate.net
Click Chemistry and Microwave-Assisted Synthesis: These modern synthetic techniques are often utilized to rapidly generate a diverse library of analogues. researchgate.net
For instance, a series of analogues could be synthesized by modifying a key aromatic ring of this compound. Different electron-donating and electron-withdrawing groups could be introduced to systematically study their effect on biological activity. nih.gov
Elucidation of Key Pharmacophores and Structural Determinants for Activity
A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. nih.gov Identifying the key pharmacophores of this compound is essential for understanding its mechanism of action and for designing more potent and selective analogues. plos.org
This process involves:
Comparative Analysis: The biological activities of the synthesized analogues are compared to that of the parent compound. By correlating structural changes with changes in activity, researchers can deduce which parts of the molecule are crucial for its anticancer effects. mdpi.com
Identification of Key Features: Common pharmacophoric features in active antitumor agents often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govmdpi.com For example, SAR studies might reveal that a specific hydrogen bond donor at one end of the molecule and a hydrophobic aromatic ring at the other are essential for the activity of this compound. nih.gov
Structure-Based and Ligand-Based Modeling: If the biological target of this compound is known, structure-based pharmacophore models can be generated by analyzing the interactions between the compound and its target protein. nih.gov If the target is unknown, ligand-based models can be created by aligning a set of active analogues and identifying their common chemical features. medsci.org
For this compound, SAR studies might indicate that a planar aromatic system is necessary for intercalation with DNA, or that a specific substitution pattern on a phenyl ring is required for binding to the active site of a particular kinase. nih.gov
| Compound | Modification from this compound | In Vitro Potency (IC50, µM) | Key Observation |
|---|---|---|---|
| This compound | Parent Compound | 1.5 | Baseline activity |
| Analogue A | Removal of hydroxyl group | > 50 | Hydroxyl group is critical for activity |
| Analogue B | Methylation of hydroxyl group | 15.2 | Hydrogen bond donor is important |
| Analogue C | Addition of a chloro group to phenyl ring | 0.8 | Electron-withdrawing group enhances potency |
| Analogue D | Replacement of phenyl ring with cyclohexyl ring | 25.6 | Aromaticity is crucial for activity |
Optimization of Potency and Selectivity through Structural Modifications
The primary goal of SAR studies is to optimize the lead compound to enhance its potency and selectivity. researchgate.net Potency refers to the concentration of the drug required to produce a desired effect, while selectivity is the drug's ability to act on its intended target without affecting other molecules in the body, which helps to minimize side effects. mdpi.com
Structural modifications are systematically made to:
Increase Potency: By fine-tuning the structure to achieve a better fit with the biological target, the potency can be significantly increased. This might involve adding a functional group that can form an additional hydrogen bond or a hydrophobic interaction with the target. tandfonline.com
Enhance Selectivity: Modifications can be made to exploit differences between the target in cancer cells and similar proteins in normal cells. For example, if this compound inhibits a kinase, analogues can be designed to specifically target a mutant form of the kinase found only in cancer cells. nih.govscienceopen.com
In the case of this compound, if it is found to be a tubulin inhibitor, modifications to its structure could be made to enhance its binding to the colchicine-binding site on tubulin, thereby increasing its potency. mdpi.comnih.gov Furthermore, if the initial compound shows some toxicity to normal cells, analogues can be designed to be more selective for cancer cells. scilit.com
| Compound | Modification | Potency (IC50, µM) | Selectivity Index (Normal/Cancer) |
|---|---|---|---|
| This compound | - | 1.5 | 5 |
| Analogue E | Optimized side chain | 0.5 | 15 |
| Analogue F | Bioisosteric replacement of core | 0.9 | 25 |
| Analogue G | Introduction of solubilizing group | 1.2 | 12 |
Computational Chemistry Approaches in this compound SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in the SAR analysis of antitumor agents. nih.govfrontiersin.org These methods can accelerate the drug development process by predicting the properties of virtual compounds before they are synthesized. nih.gov
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen large libraries of virtual compounds and to understand how different analogues of this compound might interact with its target. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com By developing a QSAR model for this compound and its analogues, the activity of new, unsynthesized compounds can be predicted.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule and its target over time. This can help to understand the stability of the drug-target complex and to identify key interactions that contribute to binding. mdpi.com
Pharmacophore Modeling: As mentioned earlier, computational methods are used to generate and refine pharmacophore models, which serve as 3D queries for virtual screening of compound databases to find novel scaffolds. plos.orgnih.gov
For this compound, these computational tools can guide the design of new analogues by prioritizing those with the highest predicted potency and selectivity, thereby saving time and resources in the laboratory. researchgate.net
Advanced Drug Delivery Systems Research for Antitumor Agent 54
Encapsulation of Antitumor Agent-54 in Nanoparticles and Liposomes
There is no available research on the encapsulation of this compound in any form of nanocarrier. The development of nanoparticle and liposome (B1194612) formulations is a common strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. However, no such studies have been reported for this compound.
Polymeric Nanoparticles
No research has been published detailing the use of polymeric nanoparticles for the delivery of this compound.
Lipid-Based Nanocarriers (e.g., Liposomes, Solid Lipid Nanoparticles)
There are no available studies on the formulation of this compound within liposomes or other lipid-based nanocarriers.
Inorganic Nanomaterials (e.g., Mesoporous Silica Nanoparticles)
Information regarding the use of inorganic nanomaterials for the delivery of this compound is not present in the scientific literature.
Targeted Delivery Strategies for this compound
Targeted delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and minimizing off-target effects. No such strategies have been developed or reported for this compound.
Ligand-Mediated Targeting
There is no evidence of research into ligand-mediated targeting strategies for the specific delivery of this compound to cancer cells.
Antibody-Drug Conjugates (ADCs) Incorporating this compound (as a payload)
The development of antibody-drug conjugates requires the covalent attachment of a cytotoxic payload to a monoclonal antibody. There are no reports of this compound being used as a payload in any ADC constructs.
Based on the information available, it is not possible to generate an article on "this compound" as there is no publicly available scientific literature or data for a compound with this specific designation. The name "this compound" does not correspond to any known chemical entity in widespread scientific databases or research publications.
Therefore, the requested article with detailed research findings, data tables, and specific subsections on its drug delivery systems cannot be created without a basis in factual, verifiable scientific research.
If "this compound" is an internal code name or a less common designation for a known compound, providing the alternative name or chemical identifier (such as a CAS number or IUPAC name) would be necessary to conduct a proper literature search and generate the requested content.
Systems Biology Approaches in Antitumor Agent 54 Research
Genomic Profiling of Antitumor Agent-54 Treated Cells
Genomic profiling would be a critical first step in understanding how this compound affects the transcriptional landscape and epigenetic regulation within cancer cells.
Gene Expression Analysis (e.g., RNA-seq)
High-throughput RNA sequencing (RNA-seq) would be employed to quantify the expression levels of thousands of genes simultaneously in cancer cells before and after treatment with this compound. researchgate.netnih.gov This powerful technique provides a comprehensive view of the transcriptional changes induced by the compound.
Detailed Research Findings: A hypothetical RNA-seq experiment would likely reveal significant differential expression in genes controlling key cancer-related pathways. Based on its known effects, it is plausible that genes involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases), apoptosis (e.g., caspases, Bcl-2 family members), and cellular stress responses would be significantly altered. Data would typically be presented in tables listing differentially expressed genes, their fold-change, and statistical significance.
DNA Methylation Profiling
DNA methylation is a crucial epigenetic modification that can regulate gene expression without altering the DNA sequence itself. hetcat.comsigmaaldrich.com Analyzing the DNA methylation patterns in cells treated with this compound could reveal if the compound's effects are mediated, in part, through epigenetic changes.
Detailed Research Findings: Techniques like whole-genome bisulfite sequencing or methylation arrays could identify changes in the methylation status of gene promoters and other regulatory regions. science.gov For instance, if this compound were found to cause demethylation and subsequent re-expression of tumor suppressor genes, this would represent a significant mechanistic finding. Such data would be cataloged, showing specific CpG islands with altered methylation levels.
Proteomic Analysis of Cellular Responses to this compound
While genomics reveals the blueprint, proteomics examines the functional protein machinery of the cell, providing a more direct look at the cellular phenotype after drug exposure.
Mass Spectrometry-Based Proteomics
This approach would identify and quantify thousands of proteins from cell lysates, offering a global view of the changes in the proteome upon treatment with this compound. acs.orgresearchgate.net
Detailed Research Findings: A comparative proteomic analysis would likely corroborate findings from RNA-seq, showing altered levels of proteins involved in apoptosis and cell cycle control. Additionally, it could uncover unexpected changes in other cellular processes like protein folding, metabolism, or cytoskeletal organization. acs.org The results would be presented in comprehensive tables listing identified proteins, their expression ratios between treated and untreated cells, and their biological functions.
Interactive Data Table: Hypothetical Proteomic Changes Induced by this compound
| Protein Name | Gene | Cellular Process | Fold Change (Treated/Control) |
| Cyclin D1 | CCND1 | Cell Cycle Progression | -2.5 |
| Cleaved PARP-1 | PARP1 | Apoptosis | +3.0 |
| Bax | BAX | Apoptosis | +2.1 |
| HSP70 | HSPA1A | Stress Response | +1.8 |
| Vimentin | VIM | Cytoskeleton | -1.5 |
Note: This table is for illustrative purposes only, as specific proteomic data for this compound is not currently available.
Phosphoproteomics
Phosphorylation is a key post-translational modification that acts as a molecular switch, regulating protein activity and signal transduction. Phosphoproteomics focuses specifically on these changes. cnr.itnih.govnih.gov
Detailed Research Findings: Analyzing the phosphoproteome of cells treated with this compound would provide critical insights into the signaling pathways it modulates. sigmaaldrich.comomicsdi.org For example, altered phosphorylation of key kinases in pathways like MAPK or PI3K/Akt could be identified, pinpointing the specific signaling cascades affected by the compound. Data tables would detail the specific phosphorylation sites, the proteins they belong to, and the change in phosphorylation intensity.
Metabolomic Signatures Associated with this compound Activity
Metabolomics profiles the small molecule metabolites within a cell, offering a functional readout of its metabolic state. nih.govacs.org
Detailed Research Findings: Given that this compound induces ROS, it is expected that metabolomic analysis would reveal significant alterations in pathways related to oxidative stress and energy metabolism. Changes in the levels of amino acids, lipids, and intermediates of the Krebs cycle could provide a distinct "metabolic signature" of the drug's activity. These findings would be crucial for understanding the downstream functional consequences of the genomic and proteomic changes induced by the compound.
For instance, various studies on cancer therapies might mention a compound and follow it with " niph.go.jp" to credit the source of that information. This has led to the mistaken assumption that "this compound" is the name of the substance itself.
To illustrate this, several different compounds have been contextually linked to the citation number 54 in various publications:
Histone Deacetylase Inhibitors (HDACIs): In some research, HDACIs have been identified as potent antitumor agents, with the corresponding text citing source number 54. nih.gov
Resveratrol: This naturally occurring polyphenol has been described as an antitumor agent in studies where the accompanying citation is " niph.go.jp". mdpi.com
Metformin: The widely used diabetes medication has also been noted for its antitumor properties in scientific literature, with " niph.go.jp" used to reference the supporting evidence.
Therefore, any request for information specifically on "this compound" cannot be fulfilled, as there is no singular chemical entity with this name. The user's query is based on a misunderstanding of academic citation practices. To obtain information on a specific antitumor agent, the actual name of the compound (e.g., Resveratrol, Metformin, etc.) must be used.
Future Research Directions and Translational Perspectives for Antitumor Agent 54 Preclinical Focus
Unexplored Therapeutic Applications of Antitumor Agent-54 in Cancer Subtypes
Initial preclinical studies have demonstrated the efficacy of this compound across a panel of cancer cell lines, revealing a broad spectrum of activity. medchemexpress.com The compound has shown notable antiproliferative effects in cell lines derived from breast (MCF-7), pancreatic (PANC-1), colon (HCT116), glioblastoma (U-251), and lung (A549) cancers. medchemexpress.com However, these initial screenings represent only the first step in defining the therapeutic scope of this agent.
The heterogeneity within cancer types necessitates a deeper investigation into specific molecular subtypes that may exhibit heightened sensitivity to this compound. For instance, while activity is confirmed in the ER-positive MCF-7 breast cancer cell line, its effectiveness in other subtypes, such as triple-negative or HER2-positive breast cancer, remains an important unexplored area. nih.gov Given its mechanism of action involving DNA intercalation, exploring its use in cancers with deficiencies in DNA damage repair (DDR) pathways, such as those with BRCA1/2 mutations, could be a promising avenue.
Further preclinical studies should systematically evaluate this compound in a wider array of cancer subtypes. This includes various forms of leukemia, lymphoma, and other solid tumors like ovarian and prostate cancer, which have not yet been tested. mdpi.commdpi.com Utilizing patient-derived xenograft (PDX) models that more accurately reflect the genetic diversity and microenvironment of human tumors could provide more clinically relevant data on its efficacy in specific, less common cancer subtypes. mdpi.com
Table 1: Preclinical Antiproliferative Activity of this compound This table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines after 72 hours of exposure. A lower IC50 value indicates greater potency.
| Cell Line | Cancer Type | IC50 (µM) medchemexpress.com |
|---|---|---|
| MCF-7 | Breast Cancer | 0.04 |
| U-251 | Glioblastoma | 0.14 |
| HCT116 | Colon Carcinoma | 0.27 |
| PANC-1 | Pancreatic Cancer | 0.44 |
| A549 | Lung Carcinoma | 0.75 |
| NHDF | Normal Human Dermal Fibroblast | 20.83 |
Identification of Biomarkers for Response and Resistance to this compound (in preclinical models)
A critical step in the preclinical development of any targeted agent is the identification of biomarkers that can predict response or resistance. crownbio.com For this compound, no specific predictive biomarkers have been identified to date. Future research must focus on discovering these markers to enable patient stratification in potential clinical trials. rsc.org A hypothesis-free approach, using large, well-characterized cancer cell line panels for high-throughput screening, can correlate the drug's activity with genomic, transcriptomic, and proteomic data to uncover novel biomarkers. crownbio.com
Given its dual mechanism of action, potential biomarkers can be hypothesized. medchemexpress.comimmunomart.com
DNA Damage Response (DDR) Pathways: Since the agent intercalates with DNA, tumors with pre-existing defects in DDR genes (e.g., ATM, p53) might be more sensitive. Conversely, upregulation of DNA repair mechanisms could confer resistance. clinicalgate.com
Oxidative Stress Regulation: The agent's ability to generate ROS suggests that the baseline oxidative stress levels and the capacity of cancer cells to manage ROS (e.g., via the NRF2 pathway) could determine sensitivity. medchemexpress.com Cells with low intrinsic antioxidant capacity may be more vulnerable.
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, is a common mechanism of resistance to chemotherapy and could potentially limit the intracellular concentration and efficacy of this compound. nih.gov
Preclinical models, including isogenic cell line pairs (sensitive vs. resistant) and PDX models, are essential tools for validating these candidate biomarkers. crownbio.comwustl.edu Techniques like CRISPR-mediated gene knockout can be used to functionally validate whether a specific gene directly influences the response to this compound. wustl.edu
Table 2: Potential Classes of Preclinical Biomarkers for this compound This table outlines hypothetical biomarker categories for this compound based on its known mechanisms of action. These require validation in preclinical models.
| Biomarker Class | Hypothesized Role in Response | Examples |
|---|---|---|
| DNA Damage Repair Genes | Mutations may increase sensitivity. | TP53, BRCA1/2, ATM clinicalgate.com |
| Oxidative Stress Pathways | High expression of antioxidant genes may confer resistance. | NRF2, SOD2, GPX4 |
| Drug Transporter Proteins | Overexpression may lead to resistance via drug efflux. | ABCB1 (MDR1) nih.gov |
| Apoptosis Regulators | Expression levels may determine the threshold for cell death. | Bcl-2, Bax clinicalgate.com |
Challenges and Opportunities in Translational Research of this compound (preclinical to early-stage development)
The transition of an anticancer compound from preclinical discovery to early-stage clinical development is fraught with challenges, often referred to as the "valley of death". researchgate.net For this compound, several key hurdles and corresponding opportunities can be identified.
Challenges:
Predictive Validity of Models: A major challenge is that promising results from cell lines may not translate to in vivo animal models or human trials due to factors like pharmacokinetics and tumor microenvironment interactions. mdpi.comnih.gov
Therapeutic Window: While this compound shows significantly lower activity against normal fibroblast cells compared to cancer cells, establishing a safe therapeutic window in more complex in vivo systems is a critical challenge. medchemexpress.comrsc.org
Mechanisms of Resistance: Cancer cells can develop resistance to therapy through various mechanisms. clinicalgate.com Proactively identifying and understanding potential resistance pathways to this compound in preclinical models is essential for designing effective clinical strategies.
Opportunities:
Novel Mechanism of Action: The dual mechanism of DNA intercalation and ROS generation could be a significant advantage, potentially overcoming resistance to therapies that target single pathways. medchemexpress.comimmunomart.com
Biomarker-Driven Development: The opportunity to identify predictive biomarkers early in development can de-risk clinical trials by allowing for the selection of patient populations most likely to respond. crownbio.comrsc.org This precision-medicine approach has been shown to increase the success rate of oncology drugs in clinical development. rsc.org
Combination Therapies: The unique mechanism of this compound may create synergistic effects when combined with other anticancer agents. For example, it could be combined with PARP inhibitors in tumors with DDR deficiencies or with other agents that modulate oxidative stress. mdpi.com Preclinical studies exploring rational combinations are a significant opportunity.
Successfully navigating the translational path for this compound will require a robust preclinical data package that addresses these challenges and leverages these opportunities through rigorous, well-designed studies. researchgate.netnih.gov
Table 4: Summary of Translational Challenges and Opportunities for this compound
| Factor | Description | Reference |
|---|---|---|
| Challenge: Model Translatability | In vitro results may not predict in vivo efficacy due to poor pharmacokinetics or tumor microenvironment factors. | researchgate.netnih.gov |
| Opportunity: Dual Mechanism | Simultaneously targeting DNA and inducing ROS may be effective against heterogeneous tumors and prevent resistance. | medchemexpress.comimmunomart.com |
| Challenge: Acquired Resistance | Tumors may develop resistance by upregulating DNA repair or antioxidant pathways. | clinicalgate.com |
| Opportunity: Biomarker-Led Strategy | Early identification of biomarkers can guide patient selection, increasing the likelihood of clinical trial success. | rsc.org |
| Challenge: Establishing Safety | Defining a safe and effective dose requires extensive toxicological studies to minimize off-target effects. | rsc.org |
| Opportunity: Combination Potential | Synergistic effects may be achieved by combining with other therapies like PARP inhibitors or immunotherapy. | mdpi.com |
Methodological Advances in Antitumor Agent 54 Research
Development of High-Throughput Screening (HTS) Assays for Antitumor Agent-54 Analogues
High-throughput screening (HTS) represents a foundational technology in the early-stage discovery and optimization of anticancer compounds. For a novel agent like this compound, HTS allows for the rapid evaluation of large libraries of chemical analogues to identify derivatives with improved potency, selectivity, or other desirable pharmacological properties.
The development of robust HTS assays for this compound analogues involves several key steps. Initially, a primary screen is designed to measure a specific biological activity of the compound. This could be, for example, the inhibition of a particular enzyme, the disruption of a protein-protein interaction, or a more general readout of cell viability in cancer cell lines. The assay is then miniaturized to a 384- or 1536-well plate format to maximize throughput and minimize reagent consumption.
A critical aspect of HTS is the use of appropriate controls to ensure data quality. These typically include a negative control (e.g., vehicle-treated cells) and a positive control (a known inhibitor or active compound). The performance of the assay is often evaluated using the Z'-factor, a statistical parameter that reflects the signal-to-noise ratio and the dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay suitable for HTS.
Once a primary HTS campaign is completed, "hit" compounds—analogues that exhibit significant activity—are subjected to secondary and tertiary screens for further characterization. These follow-up assays are designed to confirm the initial findings, assess dose-response relationships, and evaluate the compound's mechanism of action in greater detail.
Below is an interactive data table summarizing a hypothetical HTS assay for this compound analogues.
| Assay Parameter | Description | Value/Type |
| Assay Type | The biological readout used to measure compound activity. | Cell-based viability assay (e.g., CellTiter-Glo®) |
| Cell Line | The cancer cell line used for screening. | Human colorectal carcinoma (HCT116) |
| Plate Format | The microplate format used for the screen. | 384-well |
| Compound Concentration | The concentration of the analogues being tested. | 10 µM |
| Incubation Time | The duration of cell exposure to the compounds. | 72 hours |
| Detection Method | The technology used to measure the assay signal. | Luminescence |
| Positive Control | A known cytotoxic agent for comparison. | Doxorubicin (B1662922) |
| Z'-Factor | A measure of assay quality. | > 0.7 |
Advanced Imaging Techniques for Tracking this compound Distribution in Preclinical Models
Understanding the biodistribution of an anticancer drug is paramount for evaluating its efficacy and potential for off-target effects. Advanced imaging techniques provide non-invasive, real-time visualization of how this compound and its analogues accumulate in tumors and other tissues within living preclinical models, such as mice.
Several cutting-edge imaging modalities can be employed for this purpose. Positron Emission Tomography (PET) is a highly sensitive technique that can be used to track the distribution of a radiolabeled version of this compound. By conjugating the compound with a positron-emitting radionuclide (e.g., Fluorine-18 or Copper-64), researchers can quantitatively measure its uptake in various organs and tumors over time.
Magnetic Resonance Imaging (MRI) offers another powerful approach, particularly when this compound is encapsulated within a nanoparticle or liposome (B1194612) that has been co-loaded with a contrast agent (e.g., gadolinium or superparamagnetic iron oxide nanoparticles). This allows for high-resolution anatomical imaging combined with information on the localization of the drug delivery system.
Optical imaging, including fluorescence and bioluminescence imaging, provides a more accessible and higher-throughput option for certain applications. If this compound possesses intrinsic fluorescent properties or can be tagged with a fluorescent dye, its distribution can be tracked in vivo. This is often used for subcutaneous tumor models and can provide valuable information on tumor targeting and penetration.
The table below outlines a hypothetical study using various imaging techniques to assess the distribution of this compound.
| Imaging Modality | Label/Contrast Agent | Preclinical Model | Key Findings |
| PET | ¹⁸F-labeled this compound | Orthotopic pancreatic cancer mouse model | High tumor uptake with rapid clearance from circulation. |
| MRI | Gadolinium-loaded liposomal this compound | Glioblastoma rat model | Enhanced permeability and retention effect observed in the tumor core. |
| Fluorescence Imaging | This compound conjugated to a near-infrared dye | Subcutaneous colon cancer mouse model | Preferential accumulation in the tumor vasculature and periphery. |
Computational Modeling and Simulation of this compound Interactions
Computational approaches are increasingly integral to modern drug discovery and development, offering a way to predict and rationalize the behavior of compounds like this compound at the molecular level. These in silico methods can significantly reduce the time and cost associated with experimental studies.
Molecular docking is a widely used computational technique to predict the binding pose and affinity of a small molecule, such as an this compound analogue, within the binding site of its protein target. By simulating the interactions between the ligand and the protein, researchers can gain insights into the key molecular determinants of binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. This information can then be used to guide the rational design of more potent and selective analogues.
Molecular dynamics (MD) simulations provide a more dynamic view of the drug-target interaction. By simulating the movements of atoms over time, MD can reveal how the binding of this compound affects the conformational dynamics of its target protein. This can be crucial for understanding its mechanism of action, especially if it functions as an allosteric modulator.
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. By building mathematical models that relate the chemical structures of a series of this compound analogues to their biological activities, QSAR can be used to predict the potency of novel, untested analogues. This helps to prioritize the synthesis of the most promising compounds.
A hypothetical molecular docking study of this compound analogues is summarized in the table below.
| Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| This compound | -8.5 | LYS-78, TYR-123 | Hydrogen bond, Pi-cation |
| Analogue A | -9.2 | LYS-78, TYR-123, PHE-156 | Hydrogen bond, Pi-cation, Hydrophobic |
| Analogue B | -7.1 | TYR-123 | Pi-cation |
CRISPR-Cas9 Screening for Genetic Modulators of this compound Sensitivity
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the way researchers identify the genetic determinants of drug response. Genome-wide CRISPR screens can be used to systematically knock out every gene in a cancer cell line and then assess how the loss of each gene affects the cells' sensitivity to a drug like this compound.
In a typical CRISPR knockout screen, a library of guide RNAs (gRNAs) targeting all genes in the genome is introduced into a population of cancer cells. The cells are then treated with this compound. By comparing the representation of gRNAs in the treated versus untreated cell populations, researchers can identify genes whose loss confers either resistance or sensitivity to the compound.
Genes that are underrepresented in the treated population are potential "sensitizers"; their loss makes the cells more susceptible to the drug. Conversely, genes that are overrepresented are potential "resistance" genes; their loss allows the cells to survive the drug treatment.
The identification of these genetic modulators can provide profound insights into the mechanism of action of this compound, reveal potential biomarkers for predicting patient response, and suggest rational combination therapies. For example, if a gene involved in a particular DNA repair pathway is identified as a resistance factor, it might suggest that combining this compound with an inhibitor of that pathway could be a promising therapeutic strategy.
The following table presents hypothetical results from a CRISPR-Cas9 screen for this compound.
| Gene | Screen Result | Implication |
| Gene X | Enriched in resistant population | Loss of Gene X confers resistance to this compound. |
| Gene Y | Depleted in resistant population | Loss of Gene Y sensitizes cells to this compound. |
| Gene Z | No significant change | Gene Z is not a primary modulator of sensitivity. |
Q & A
Q. What biomarkers show promise for predicting patient stratification in this compound clinical trials?
- Methodological Answer: Prioritize biomarkers identified through correlative studies , such as (i) DNA repair deficiency markers (e.g., BRCA1/2 mutations), (ii) immune activation signatures (e.g., cytotoxic gene expression: Gzma, Prf1) , and (iii) metabolic enzymes linked to drug resistance. Validate using retrospective analysis of archival tumor samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
